1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound characterized by the presence of a chloro-fluoro substituted phenyl ring attached to a pyrrolidine-3-carboxylic acid moiety
Preparation Methods
The synthesis of 1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chloro and Fluoro Substituents: The chloro and fluoro groups are introduced via electrophilic aromatic substitution reactions using reagents such as chlorine and fluorine sources.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Hydrolysis: The carboxylic acid group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylate salts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents play a crucial role in enhancing the compound’s binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to desired biological effects.
Comparison with Similar Compounds
1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds such as:
1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-2-carboxylic acid: Differing in the position of the carboxylic acid group.
1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-sulfonic acid: Featuring a sulfonic acid group instead of a carboxylic acid group.
1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-phosphonic acid: Containing a phosphonic acid group.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO3/c12-8-4-7(1-2-9(8)13)14-5-6(11(16)17)3-10(14)15/h1-2,4,6H,3,5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPMCEJUODXJTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=C(C=C2)F)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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